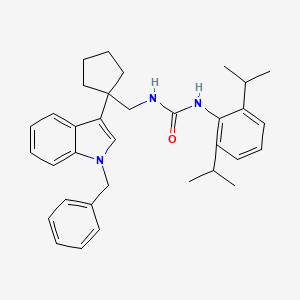
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-(phenylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-(phenylmethyl)-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a highly substituted phenyl ring and an indole moiety, making it a unique and potentially interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex urea derivative typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may involve:
Preparation of the substituted phenyl ring: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of the indole moiety: Indoles can be synthesized via Fischer indole synthesis or other methods.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of specialized polymers or resins.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function. The pathways involved would be specific to the type of activity observed.
類似化合物との比較
Similar Compounds
Urea derivatives: Other urea derivatives with different substituents.
Indole derivatives: Compounds featuring the indole moiety.
Phenyl derivatives: Compounds with substituted phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer unique properties and activities not observed in other similar compounds.
特性
CAS番号 |
145131-21-1 |
|---|---|
分子式 |
C34H41N3O |
分子量 |
507.7 g/mol |
IUPAC名 |
1-[[1-(1-benzylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C34H41N3O/c1-24(2)27-16-12-17-28(25(3)4)32(27)36-33(38)35-23-34(19-10-11-20-34)30-22-37(21-26-13-6-5-7-14-26)31-18-9-8-15-29(30)31/h5-9,12-18,22,24-25H,10-11,19-21,23H2,1-4H3,(H2,35,36,38) |
InChIキー |
PMRFAWFYLZOOHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





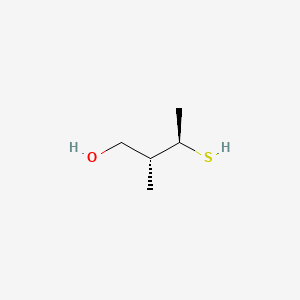
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)


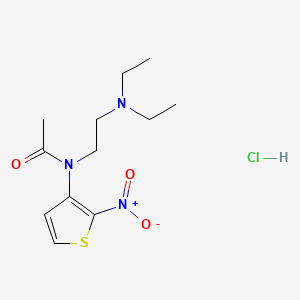
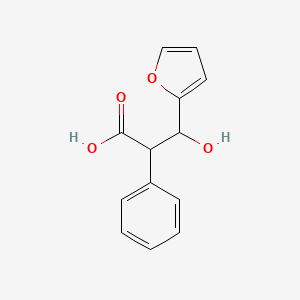
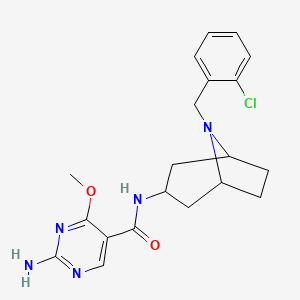


![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

